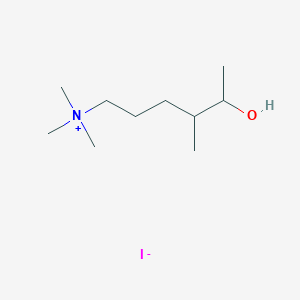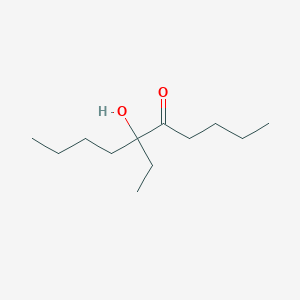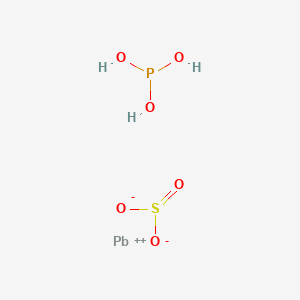
Lead(2+);phosphorous acid;sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+);phosphorous acid;sulfite is a complex compound that involves lead in its +2 oxidation state, phosphorous acid, and sulfite ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lead(2+);phosphorous acid;sulfite can involve several synthetic routes. One common method is the precipitation reaction, where soluble salts of lead and sulfite are mixed under controlled conditions to form the desired compound. For example, mixing lead(II) nitrate with sodium sulfite in an aqueous solution can result in the formation of lead(II) sulfite as a precipitate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound. Safety precautions are essential due to the toxicity of lead compounds .
化学反応の分析
Types of Reactions
Lead(2+);phosphorous acid;sulfite undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(IV) can be reduced back to lead(II).
Substitution: Sulfite ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lead(II) sulfite can produce lead(IV) sulfate, while reduction reactions can yield elemental lead .
科学的研究の応用
Lead(2+);phosphorous acid;sulfite has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of materials and as a catalyst in industrial processes
作用機序
The mechanism of action of lead(2+);phosphorous acid;sulfite involves its interaction with molecular targets and pathways in biological systems. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in various physiological effects, including toxicity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to lead(2+);phosphorous acid;sulfite include:
- Lead(II) sulfate
- Lead(II) chloride
- Lead(II) nitrate
- Lead(II) acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of lead, phosphorous acid, and sulfite ions.
特性
CAS番号 |
58128-65-7 |
|---|---|
分子式 |
H3O6PPbS |
分子量 |
369 g/mol |
IUPAC名 |
lead(2+);phosphorous acid;sulfite |
InChI |
InChI=1S/H3O3P.H2O3S.Pb/c2*1-4(2)3;/h1-3H;(H2,1,2,3);/q;;+2/p-2 |
InChIキー |
YUSLUVXLCCCMNP-UHFFFAOYSA-L |
正規SMILES |
OP(O)O.[O-]S(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
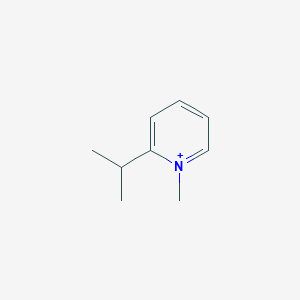
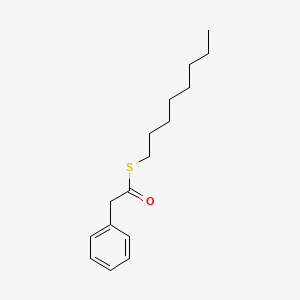
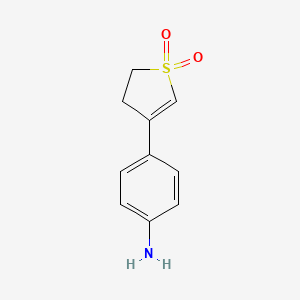
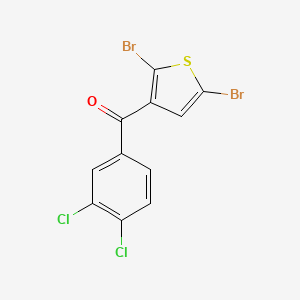
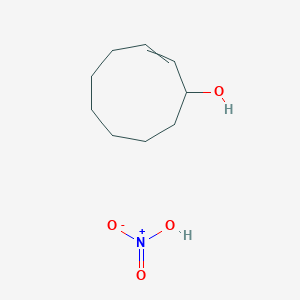
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
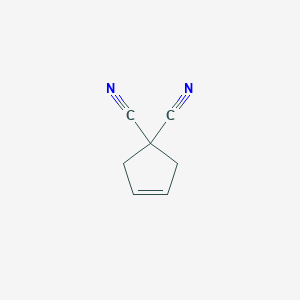
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
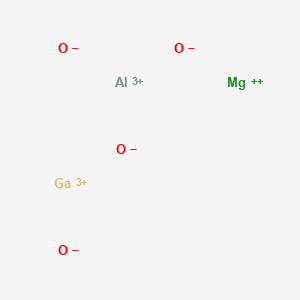
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
